3-(1-(3-cyclohexylpropanoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-[1-(3-CYCLOHEXYLPROPANOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a piperidine ring, a triazole ring, and various substituents that contribute to its unique chemical properties. Heterocyclic compounds like this one are of immense importance in both biological and industrial applications due to their diverse chemical reactivity and biological activity .
Preparation Methods
The synthesis of 3-[1-(3-CYCLOHEXYLPROPANOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexylpropanoyl Group: This step involves acylation reactions using cyclohexylpropanoyl chloride and suitable catalysts.
Formation of the Triazole Ring: This can be done through cycloaddition reactions involving azides and alkynes.
Final Assembly: The final step involves coupling the piperidine and triazole intermediates under controlled conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-[1-(3-CYCLOHEXYLPROPANOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert certain functional groups into alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-[1-(3-CYCLOHEXYLPROPANOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting downstream biological processes .
Comparison with Similar Compounds
Similar compounds include other piperidine and triazole derivatives, such as:
Piperidine Derivatives: These include compounds like piperine and piperidinone, which have similar structural features but different substituents.
Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives share the triazole ring but differ in their substituents and overall structure.
Properties
Molecular Formula |
C23H32N4O2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
5-[1-(3-cyclohexylpropanoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C23H32N4O2/c1-25-23(29)27(20-10-6-3-7-11-20)22(24-25)19-14-16-26(17-15-19)21(28)13-12-18-8-4-2-5-9-18/h3,6-7,10-11,18-19H,2,4-5,8-9,12-17H2,1H3 |
InChI Key |
ADHUZUNVLORJIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCC3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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